molecular formula C16H16FNO3 B2598503 3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide CAS No. 2309731-78-8

3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide

Cat. No. B2598503
CAS RN: 2309731-78-8
M. Wt: 289.306
InChI Key: WKHSVPAZKRFRPR-UHFFFAOYSA-N
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Description

3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide, also known as F13714, is a compound that has shown promising results in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential therapeutic applications. In

Scientific Research Applications

Pharmacokinetics and Metabolism

Disposition and Metabolism of SB-649868 in Humans

A study on the disposition and metabolism of SB-649868, a compound structurally related to the query compound, revealed its pharmacokinetic properties in humans. The study found that SB-649868 and its metabolites are primarily eliminated via feces, with a notable metabolism pathway involving oxidation of the benzofuran ring. This research highlights the compound's extensive metabolism and the potential for studying similar compounds in the context of therapeutic applications (Renzulli et al., 2011).

Potential Therapeutic Applications

Investigation of Metabolism and Disposition of GSK1322322 in Humans

Research into GSK1322322, a peptidase deformylase inhibitor, provides insight into its metabolism and disposition in the human body. The study utilized the Entero-Test for biliary sampling and revealed significant insights into the drug's metabolic pathways, including glucuronidation as a major route. This investigation into GSK1322322's pharmacokinetics underscores the importance of understanding the metabolic fate of similar therapeutic agents for optimizing their efficacy and safety profiles (Mamaril-Fishman et al., 2014).

Diagnostic and Imaging Applications

Phase 1 Evaluation of 11C-CS1P1 in Human Participants

The study on 11C-CS1P1, a radiotracer targeting the sphingosine-1-phosphate receptor, showcases its potential for evaluating inflammation in clinical populations through PET imaging. The safety, dosimetry, and biodistribution characteristics of 11C-CS1P1 were assessed, demonstrating the tracer's applicability in human studies and its potential for diagnosing and studying inflammatory diseases (Brier et al., 2022).

properties

IUPAC Name

3-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c17-12-4-1-3-11(9-12)15(19)18-10-16(20)7-2-5-14-13(16)6-8-21-14/h1,3-4,6,8-9,20H,2,5,7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHSVPAZKRFRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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